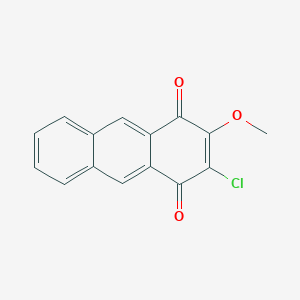![molecular formula C18H22O2 B14319785 4-[2-(4-Propoxyphenyl)propan-2-yl]phenol CAS No. 112749-60-7](/img/structure/B14319785.png)
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol is a chemical compound with the molecular formula C18H22O2. It is known for its unique structure, which includes a propoxy group attached to a phenyl ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Propoxyphenyl)propan-2-yl]phenol typically involves the reaction of 4-propoxyphenylacetone with phenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives .
Aplicaciones Científicas De Investigación
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Propoxyphenyl)propan-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol
- 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol
- 4-[2-(4-Bromophenyl)propan-2-yl]phenol
Uniqueness
4-[2-(4-Propoxyphenyl)propan-2-yl]phenol is unique due to its propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
112749-60-7 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-[2-(4-propoxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-4-13-20-17-11-7-15(8-12-17)18(2,3)14-5-9-16(19)10-6-14/h5-12,19H,4,13H2,1-3H3 |
Clave InChI |
SEJHVDRZQDDDDT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


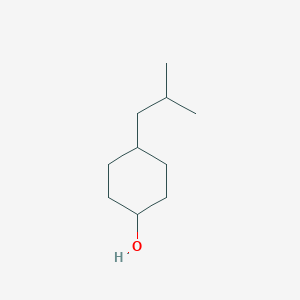


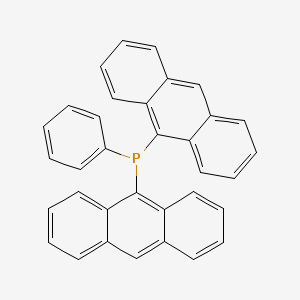
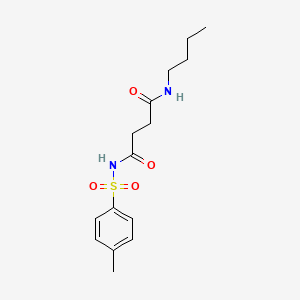
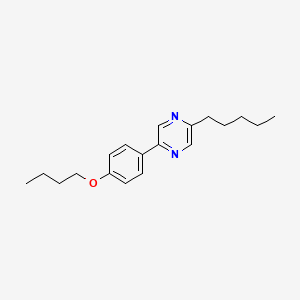
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
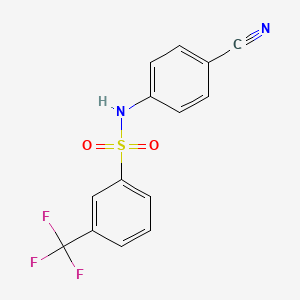
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
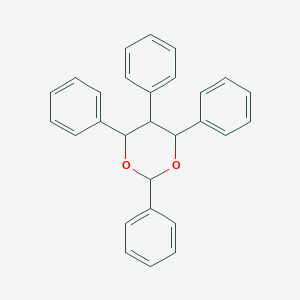
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
